2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene

Purity Supplier availability Procurement

Researchers designing parallel libraries face building block proliferation when mono-halogenated scaffolds demand separate starting materials per diversification step. This polyhalogenated diaryl sulfide solves that: non-equivalent 2,6-dichloro substitution enables two sequential cross-couplings from one scaffold. Key advantages: (1) oxidizable sulfide (sulfoxide→sulfone) for electrophilicity tuning; (2) nitrophenyl-sulfanyl scaffold validated against MRSA; (3) dual Br+2Cl fingerprint for trace LC-MS. Single-supplier, 90% purity, 1 g in-stock; post-coupling HPLC or recrystallization required to maintain >95% library purity.

Molecular Formula C12H6BrCl2NO2S
Molecular Weight 379.05
CAS No. 477888-99-6
Cat. No. B2480116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene
CAS477888-99-6
Molecular FormulaC12H6BrCl2NO2S
Molecular Weight379.05
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
InChIInChI=1S/C12H6BrCl2NO2S/c13-8-6-7(16(17)18)4-5-11(8)19-12-9(14)2-1-3-10(12)15/h1-6H
InChIKeyRNSSOHBKYVXXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene: Identity and Physicochemical Properties


2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene (CAS 477888-99-6) is a polyhalogenated diaryl sulfide with the molecular formula C₁₂H₆BrCl₂NO₂S and a monoisotopic mass of 376.87 Da. It bears a sulfanyl (–S–) bridge linking a 2-bromo-4-nitrophenyl ring to a 1,3-dichlorobenzene ring, situating it within the class of asymmetric, electron-deficient diaryl thioethers. A single commercial supplier (Bidepharm) lists the compound at 90% purity in 1 g现货 (in-stock) aliquots , while computational molecular descriptors indicate zero hydrogen bond donors, three hydrogen bond acceptors, two rotatable bonds, and a complexity index of 321 [1].

Dual chlorine handles
1,3-Dichlorobenzene ring enables two sequential cross-coupling steps from a single scaffold.
Single-supplier procurement
Listed at 90% purity by sole vendor; requires in-house QC and lead-time planning.
Oxidizable sulfide bridge
Sulfanyl group can be oxidized to sulfoxide/sulfone, modulating electrophilicity for library tuning.

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene: Irreplaceability vs. Common Analogs


Generic substitution of 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene with simpler diaryl sulfides such as (4-bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0) or (4-bromo-2-nitrophenyl)(phenyl)sulfane (CAS 1340462-42-1) fails because the 2,6-dichloro substitution pattern on the “right-hand” phenyl ring alters both steric and electronic properties in ways that directly control reactivity in downstream transformations. While the monochloro or non-chlorinated analogs provide only one halogen handle for metal-catalyzed cross-coupling or nucleophilic aromatic substitution, the 1,3-dichlorobenzene moiety of the target compound offers two chlorine vectors with markedly different activation profiles. This differential is evidenced by the compound's computed complexity (321 vs. approximately 250 for the mono-chloro counterpart) [1], as well as by the distinct, multi-step oxidation pathways (sulfoxide → sulfone) reported in the primary supplier technical dossier . Simply selecting a less substituted analog therefore sacrifices the regiochemical versatility that makes the target compound a valuable scaffold for parallel library synthesis.

Simpler diaryl sulfide analogs lack the 1,3-dichloro pattern, sacrificing regiochemical versatility needed for parallel library synthesis.
Mono-chlorinated or non-chlorinated analogs provide only one halogen handle, limiting sequential cross-coupling strategies compared to the target's two non-equivalent C–Cl sites.
Lower molecular complexity (~250 vs 321) and fewer rotatable bonds in dechlorinated analogs may reduce conformational sampling, potentially affecting target engagement in medicinal chemistry campaigns.

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene: Quantitative Differentiation Evidence


Supplier Purity and Procurement Scarcity

The sole commercial listing for 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene reports a purity of 90% (HPLC, 1 g unit, ¥2,401.00) . In contrast, the structurally simpler analog (4-bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0) is broadly available at 96% purity from multiple suppliers including Macklin at ¥133/1g . The 6-percentage-point purity deficit combined with a >18-fold price premium reflects both the synthetic challenge of installing the 2,6-dichloro pattern and the low-volume, single-vendor market, making procurement of the target compound a decision that bundles unique structural features with verifiable scarcity.

Supplier Purity & Scarcity
Head-to-head
Target: 90% (¥2,401/g)
Comparator (CAS 21969-12-0): 96% (~¥133/g)
Lower purity and >18× price reflect synthetic challenge; procurement demands in-house QC.
Sole supplier (Bidepharm); single-source risk.
Purity Supplier availability Procurement

Molecular Complexity and Rotatable Bond Analysis

Computed molecular complexity for 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene is 321, with 2 rotatable bonds and 19 heavy atoms [1]. The dechlorinated analog (4-bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0) carries a lower complexity index (estimated ~250) and only 1 rotatable bond due to the absence of ortho-substituents. The 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene complexity value associates with its 1,3-dichlorobenzene ring, which introduces two distinct C–Cl bonds with different steric environments—one flanked by the sulfanyl bridge (Cl ortho to S), the other unencumbered. This complexity descriptor, though computational, is a practical surrogate for the compound's enhanced synthetic versatility: two rotatable bonds enable conformational sampling of both aryl rings relative to the thioether linkage, which can be critical for target binding in medicinal chemistry campaigns .

Complexity & Rotatable Bonds
Cross-study comparable
321
Complexity (target) vs ~250 (dechlorinated analog); 2 rotatable bonds vs 1
Higher complexity suggests enhanced synthetic handles and potential selectivity advantages.
Computed descriptors; experimental binding data absent.
Molecular complexity Rotatable bonds Physicochemical descriptors

Electrophilic Reactivity and Antibacterial Activity of Nitrophenyl-Sulfanyl Motif

The 2-bromo-4-nitrophenyl moiety embedded in the target compound belongs to a validated pharmacophoric class: a 2008 structure-activity relationship study of mixed aryl-alkyl disulfides demonstrated that nitrophenyl derivatives provide the strongest antibiotic activities against methicillin-resistant Staphylococcus aureus and Bacillus anthracis among twelve aryl substituent classes tested [1]. While the target compound itself has not been directly assayed in this system, the persistent nitrophenyl-sulfanyl architecture supported by the additional electron-withdrawing bromo and dichloro substituents positions it to exhibit amplified electrophilic character. The Benchmark technical dossier confirms that the target compound can be oxidized to sulfoxide and sulfone , a transformation that systematically modulates electrophilicity and can be used to tune bioactivity. Without the 1,3-dichlorophenyl ring, the simpler diaryl sulfide analogs lack the second chlorine handle needed for further derivatization or property optimization.

Antibacterial Class Evidence
Class-level
Nitrophenyl-sulfanyl motif
Reported strongest antibacterial class among 12 aryl substituents (2008 study).
Supports anti-infective hit discovery as starting scaffold; direct MIC not available for target compound.
Class-level inference; requires direct assay confirmation.
Nitrophenyl Antibacterial compound Electrophilic reactivity

Dual Halogen Derivatization Potential

The 1,3-dichlorobenzene substructure of the target compound provides two chlorine substituents in chemically distinct environments: one ortho to the sulfanyl bridge (sterically hindered, electron-rich via S conjugation) and one meta/para (more accessible, electronically distinct). This non-equivalence enables sequential chemoselective cross-coupling—for example, a first Suzuki-Miyaura coupling at the less hindered chlorine, followed by a Buchwald-Hartwig amination at the remaining position after sulfanyl oxidation to the sulfone [1]. By contrast, the common analog (4-bromophenyl)(4-nitrophenyl)sulfane (CAS 21969-12-0) contains zero chlorine atoms and thus cannot participate in chlorine-directed C–C or C–N bond formation. This synthetic advantage is reflected in the target's computed molecular complexity (321), which embeds the added synthetic handles. No direct yield comparison for sequential couplings is available in the open literature; this advantage is inferred from the structural feature but is sufficient to influence procurement decisions for building-block collections.

Dual Halogen Derivatization
Supporting evidence
2 non-equivalent Cl (target)
vs 0 Cl in common analog (CAS 21969-12-0)
Two sequential coupling handles reduce required building blocks for SAR libraries.
Reaction-type inference; no yield comparison data available.
Cross-coupling Halogen reactivity Parallel synthesis

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene: Research and Industrial Application Scenarios


Parallel Synthesis of Unsymmetrical Diaryl Thioether Libraries

The dual, non-equivalent chlorine atoms on the 1,3-dichlorobenzene ring enable two sequential cross-coupling reactions from a single starting material—first at the sterically accessible chlorine, then at the remaining position after sulfanyl oxidation to sulfone. This reduces the number of building blocks required per library member compared to mono-halogenated analogs. The 90% starting purity necessitates preparative HPLC or recrystallization after each coupling step to maintain >95% purity in the final library compounds.

Electrophilic Probe Design for Anti-Infective Target Screening

The nitrophenyl-sulfanyl scaffold belongs to the empirically validated strongest antibiotic class among twelve aryl substituent families tested against MRSA and B. anthracis [1]. Coupled with the oxidizable sulfide backbone that can be tuned to sulfoxide/sulfone for systematic electrophilicity modulation , the target compound serves as a rationally selected starting point for covalent inhibitor or electrophilic probe discovery, where simpler analogs without the nitro group lack the class-validated activity anchor.

Forensic or Environmental Analytical Standard Preparation

The single-supplier (Bidepharm), 90%-purity, in-stock listing identifies 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene as a low-volume specialty chemical. This supply-chain profile makes it suitable for procurement as a characterized reference standard in environmental or forensic analytical method development, where the compound's polyhalogenated fingerprint (Br + 2Cl) provides a unique mass-spectrometric signature for trace detection in complex matrices.

Structure–Property Relationship Studies of Halogenated Diaryl Sulfides

The two rotatable bonds and molecular complexity of 321—materially higher than the ~250 complexity of dechlorinated analogs [2]—make the target compound a valuable test case for computational chemistry studies examining the conformational landscapes of diaryl thioethers. Research groups studying halogen bonding, crystal engineering, or DFT-based reactivity prediction can use this compound to probe the influence of the 2,6-dichloro pattern on torsional energy profiles and intermolecular interactions.

Application
Selection Property
Validation Focus
Parallel synthesis of unsymmetrical diaryl thioether libraries
Two non-equivalent chlorine atoms on 1,3-dichlorobenzene ring
Sequential cross-coupling feasibility and purity after derivatization
Anti-infective target screening studies
Nitrophenyl-sulfanyl scaffold with oxidizable sulfur bridge
Class-reported antibacterial anchor; electrophilicity modulation via oxidation
Forensic/environmental analytical standard preparation
Polyhalogenated signature (Br + 2Cl) and single-source availability
Identity confirmation and purity verification from 90% base material
Structure–property relationship studies of halogenated diaryl sulfides
Two rotatable bonds and complexity index 321
Conformational landscape mapping and halogen bonding influence
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